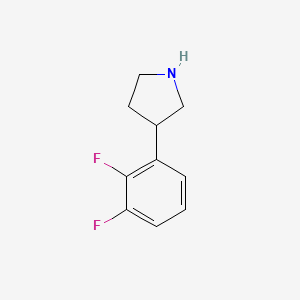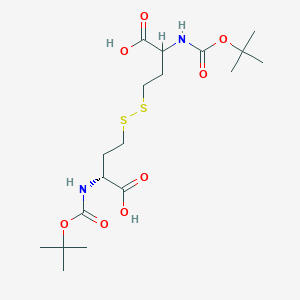
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a complex organic compound characterized by the presence of disulfide bonds and tert-butoxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) typically involves multiple steps, including the protection of amino groups, formation of disulfide bonds, and subsequent deprotection. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups of the starting material are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Disulfide Bonds: The protected amino acids are then oxidized to form disulfide bonds using reagents like iodine or hydrogen peroxide.
Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids or amino acids with new functional groups.
Scientific Research Applications
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparison with Similar Compounds
Similar Compounds
(2R,2R)-4,4-disulfanediylbis(2-amino)butanoic acid: Lacks the Boc protecting groups.
(2R,2R)-4,4-disulfanediylbis(2-(methylamino)butanoic acid): Contains methyl groups instead of Boc groups.
Uniqueness
The presence of Boc protecting groups in (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) makes it unique compared to its analogs. These protecting groups provide stability and prevent unwanted side reactions during synthesis, making it a valuable intermediate in peptide and protein chemistry.
Properties
Molecular Formula |
C18H32N2O8S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2R)-4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12?/m1/s1 |
InChI Key |
JXQOESIPFURHKL-JHJMLUEUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


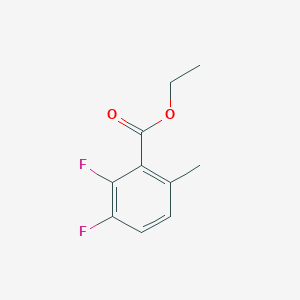
![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
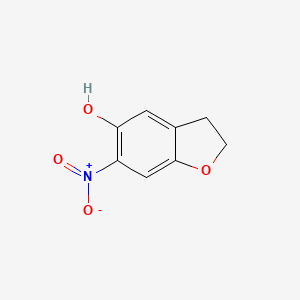
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)

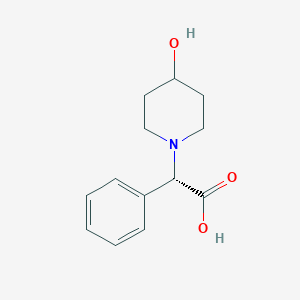
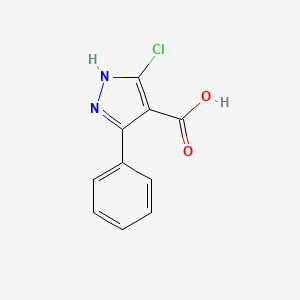
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
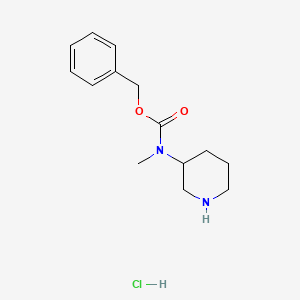

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
